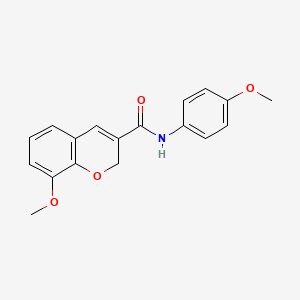

8-methoxy-N-(4-methoxyphenyl)-2H-chromene-3-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Crystal Structure and Polymorphism

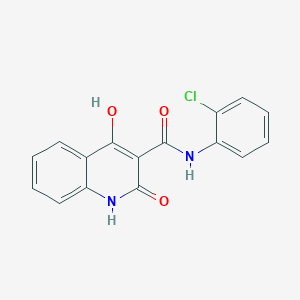

4-Oxo-N-phenyl-4H-chromene-2-carboxamide and its derivatives, including a structurally related compound, 7-methoxy-4-oxo-N-p-tolyl-4H-chromene-2-carboxamide, exhibit unique crystal structures and polymorphism. These compounds crystallize in different space groups, showcasing diverse conformational arrangements around the C-N bond and the amide O atom's orientation relative to the pyran ring. This structural variability indicates potential applications in the development of crystalline materials with tailored properties (Reis et al., 2013).

Synthetic Routes

Rapid synthesis techniques have been developed for 4-oxo-4H-chromene-3-carboxylic acid, an important intermediate in creating biologically active compounds. These methods involve reactions starting from commercially available precursors, demonstrating the compound's relevance in facilitating efficient synthesis pathways for chemical research and drug development (Zhu et al., 2014).

Antioxidant and Antibacterial Activities

Chromene derivatives, including those similar to 8-methoxy-N-(4-methoxyphenyl)-2H-chromene-3-carboxamide, have been explored for their antioxidant and antibacterial properties. One-pot synthesis methods have led to new compounds showing significant activity against bacterial strains and notable antioxidant capabilities. These findings underscore the potential of chromene derivatives in developing new therapeutic agents (Subbareddy & Sumathi, 2017).

Solvatochromic Properties

The solvatochromic behavior of certain chromene derivatives, which change color based on the solvent's polarity, suggests applications in developing sensitive chemical sensors and molecular switches. This property is significant for materials science, offering pathways to new technologies based on solvent-responsive materials (Chitreddy & Shanmugam, 2017).

GPR35 Receptor Agonists

Research into 8-amido-chromen-4-one-2-carboxylic acid derivatives, structurally related to this compound, has led to the discovery of novel agonists for the G protein-coupled orphan receptor GPR35. These compounds, exhibiting high selectivity and potency, highlight the chromene scaffold's utility in designing receptor-specific drugs, potentially for treating various diseases (Funke et al., 2013).

Propriétés

IUPAC Name |

8-methoxy-N-(4-methoxyphenyl)-2H-chromene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17NO4/c1-21-15-8-6-14(7-9-15)19-18(20)13-10-12-4-3-5-16(22-2)17(12)23-11-13/h3-10H,11H2,1-2H3,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAQUNDCGLQWHHN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC(=O)C2=CC3=C(C(=CC=C3)OC)OC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101325759 |

Source

|

| Record name | 8-methoxy-N-(4-methoxyphenyl)-2H-chromene-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101325759 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

311.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

17.7 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24819981 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

288861-42-7 |

Source

|

| Record name | 8-methoxy-N-(4-methoxyphenyl)-2H-chromene-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101325759 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-acetyl-N-[4-(6-piperidin-1-ylpyridazin-3-yl)phenyl]benzenesulfonamide](/img/structure/B2752089.png)

![2-cyclopentyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)-N-phenylacetamide](/img/structure/B2752090.png)

![4-[(1E)-[(thiophen-2-yl)imino]methyl]phenyl 4-methylbenzoate](/img/structure/B2752095.png)

![1-{3-Cyclopropylidene-8-azabicyclo[3.2.1]octan-8-yl}-2-(2,4-dichlorophenoxy)ethan-1-one](/img/structure/B2752096.png)

![Ethyl 2-[(3-methyl-4-oxo-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-7-yl)sulfanyl]acetate](/img/structure/B2752098.png)

![N-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-fluorobenzamide](/img/structure/B2752107.png)

![N-[1-(3-Cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]-N,1-dimethylpyrazole-3-carboxamide](/img/structure/B2752109.png)

![(2-bromophenyl)(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2752112.png)